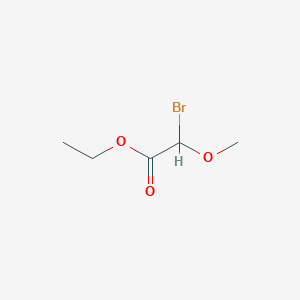
Acetic acid, 2-bromo-2-methoxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-bromo-2-methoxyacetate is an organic compound with the molecular formula C5H9BrO3. It is a colorless liquid that is commonly used in organic synthesis as an intermediate for various chemical reactions. The compound is known for its reactivity due to the presence of both bromine and methoxy groups, making it a valuable reagent in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-2-methoxyacetate can be synthesized through the bromination of ethyl 2-methoxyacetate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-bromo-2-methoxyacetate involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-bromo-2-methoxyacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed:
Nucleophilic Substitution: Formation of ethyl 2-methoxyacetate derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-bromo-2-methoxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-bromo-2-methoxyacetate involves its reactivity towards nucleophiles and bases. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can also participate in various chemical transformations, enhancing the compound’s versatility in organic synthesis.
Comparación Con Compuestos Similares
Ethyl bromoacetate: Similar in structure but lacks the methoxy group.
Methyl 2-bromo-2-methoxyacetate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloro-2-methoxyacetate: Similar but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 2-bromo-2-methoxyacetate is unique due to the presence of both bromine and methoxy groups, which provide distinct reactivity patterns. This makes it a valuable reagent for specific synthetic applications where both nucleophilic substitution and elimination reactions are desired.
Propiedades
Fórmula molecular |
C5H9BrO3 |
|---|---|
Peso molecular |
197.03 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-methoxyacetate |
InChI |
InChI=1S/C5H9BrO3/c1-3-9-5(7)4(6)8-2/h4H,3H2,1-2H3 |
Clave InChI |
APCUBDDQHWZUHL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)







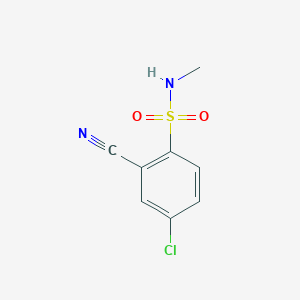

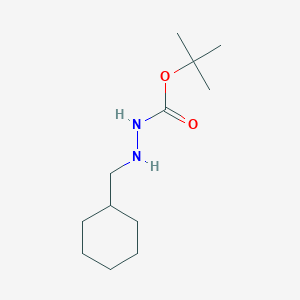
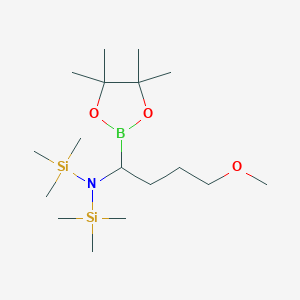
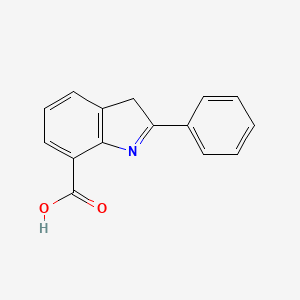
![5-Vinylfuro[2,3-b]pyridine](/img/structure/B12960203.png)
